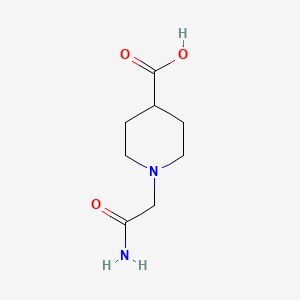

1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Sciences

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical agents. chemicalbook.com Its conformational flexibility, imparted by the sp3-hybridized carbon atoms, allows for the precise spatial orientation of substituent groups, which is crucial for effective interaction with biological targets. This structural feature enables piperidine-containing compounds to serve as versatile scaffolds for the development of drugs across numerous therapeutic areas.

Rationale for the Investigation of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid serves as a particularly valuable building block in synthetic and medicinal chemistry. The presence of the carboxylic acid group at the 4-position provides a convenient handle for further chemical modifications, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions. nbinno.com This versatility facilitates the creation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Derivatives of piperidine-4-carboxylic acid are being explored for a wide range of pharmacological activities. For instance, certain derivatives have been investigated as potential monoamine neurotransmitter re-uptake inhibitors, highlighting their relevance in the development of treatments for central nervous system disorders. The ability to modify both the piperidine nitrogen and the carboxylic acid function allows for fine-tuning of the molecule's biological activity and selectivity.

Overview of Research Domains Relevant to 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic Acid

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest relevance in several key research domains. The presence of the N-acetamide group and the carboxylic acid function on the piperidine ring points towards its potential application in areas where piperidine-based scaffolds have already shown promise.

One such area is the development of enzyme inhibitors. The carboxamide and carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes. For example, derivatives of piperidine-carboxamides have been investigated as inhibitors of various enzymes, including those involved in cancer and inflammatory diseases. The specific arrangement of functional groups in this compound could make it a candidate for screening against a variety of enzymatic targets.

Furthermore, the field of neuroscience represents another relevant domain. N-substituted piperidine-4-carboxylic acid derivatives are actively being investigated for their effects on the central nervous system. nbinno.com The structural features of the target compound could allow it to interact with receptors and transporters involved in neurotransmission.

Objectives and Scope of Academic Inquiry into the Compound

The primary objective of academic inquiry into a compound like this compound would likely be to explore its potential as a novel molecular scaffold for the development of new therapeutic agents. The scope of such an inquiry would typically encompass several stages, beginning with its chemical synthesis and characterization.

Following a successful synthesis, the compound would likely be subjected to a battery of biological screening assays to identify any potential pharmacological activity. This could involve testing against a panel of enzymes, receptors, or cell lines relevant to specific diseases. Should any promising activity be identified, further studies would be undertaken to elucidate its mechanism of action and to explore the structure-activity relationships (SAR) of related analogues. The ultimate goal of such academic research would be to establish the foundational knowledge required for any potential future development of this compound or its derivatives for therapeutic use.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c9-7(11)5-10-3-1-6(2-4-10)8(12)13/h6H,1-5H2,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKQGOXTWKMUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection strategies focus on the bonds formed during the final stages of a potential synthesis.

One key disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the acetamide (B32628) side chain. This simplifies the molecule into two primary synthons: piperidine-4-carboxylic acid and a two-carbon electrophile representing the 2-amino-2-oxoethyl moiety, such as 2-chloroacetamide (B119443). This approach is strategically sound as piperidine-4-carboxylic acid (isonipecotic acid) is a commercially available starting material.

A second disconnection can be made at the amide bond of the side chain. This would involve the N-alkylation of piperidine-4-carboxylic acid with an acetic acid derivative (like ethyl bromoacetate) followed by amidation of the resulting ester.

Further disconnections can be applied to the piperidine-4-carboxylic acid core itself. Breaking the C2-N and C6-N bonds suggests a cyclization strategy, potentially from an acyclic amino-dihalide or amino-diol precursor. Alternatively, envisioning the piperidine ring formation via the hydrogenation of a corresponding pyridine (B92270) derivative, such as isonicotinic acid, presents another viable retrosynthetic pathway. This approach leverages the abundance of substituted pyridine starting materials.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be developed. The optimization of these routes often involves considerations of yield, stereocontrol (if applicable), scalability, and the use of protecting groups.

Strategies for Piperidine Ring Formation

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its construction have been developed. acs.org

Hydrogenation of Pyridine Derivatives: One of the most common and direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor. For the target molecule, this would involve the reduction of a 4-carboxypyridine (isonicotinic acid) derivative. Catalysts such as rhodium on carbon (Rh/C) or ruthenium are often employed under hydrogen pressure. organic-chemistry.org This method is robust but can sometimes require harsh conditions, which may not be compatible with sensitive functional groups. Catalytic asymmetric hydrogenation of pyridinium (B92312) ylides has also been developed to produce enantioenriched piperidines. nih.gov

Intramolecular Cyclization: Piperidine rings can be formed through various intramolecular cyclization reactions. For instance, the cyclization of acyclic precursors containing an amine and a suitable leaving group at a five-carbon distance (e.g., N-heterocyclization of primary amines with diols) provides a direct route to the ring system. organic-chemistry.org Reductive amination of δ-ketoamines is another powerful strategy.

Annulation Reactions: [4+2] and [3+3] annulation reactions offer convergent approaches to constructing the piperidine ring. For example, a phosphine-catalyzed [4+2] annulation of imines with allenes can produce highly functionalized piperidines. acs.org

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position can be incorporated in several ways:

From a Piperidone Precursor: An alternative is to start with a 4-piperidone (B1582916) derivative. The carboxylic acid functionality can be introduced via reactions like the Strecker synthesis, which involves treating the piperidone with an amine and a cyanide source to form an α-aminonitrile, followed by hydrolysis to the corresponding amino acid. researchgate.net

Formation of the 1-(2-Amino-2-oxoethyl) Side Chain (e.g., Amide Coupling Reactions)

The installation of the N-substituent is a critical step. A common and efficient method is the direct N-alkylation of the piperidine nitrogen.

Direct Alkylation: The secondary amine of a protected piperidine-4-carboxylic acid derivative can be alkylated using a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). acs.org This one-step process directly introduces the desired side chain.

Stepwise Approach: An alternative involves a two-step sequence. First, the piperidine nitrogen is alkylated with an α-haloacetate (e.g., ethyl bromoacetate) to form an N-carboxymethyl intermediate. Subsequently, the ester is converted to the primary amide. This can be achieved by treatment with ammonia (B1221849) or by hydrolysis of the ester to the carboxylic acid, followed by an amide coupling reaction.

Amide Coupling Reactions: For the stepwise approach, the formation of the terminal amide from the corresponding carboxylic acid intermediate utilizes a wide array of modern coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by ammonia or an ammonia equivalent. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. nih.govnih.gov

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. nih.gov |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Form activated esters (e.g., HOBt or HOAt esters) that readily react with amines. nih.gov |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Similar to phosphonium salts, these form activated esters, often with faster reaction rates. researchgate.net |

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often used with carbodiimides to suppress racemization and improve coupling efficiency by forming less reactive, but more selective, activated esters. nih.govnih.gov

Protecting Group Strategies and Deprotection Methodologies

Due to the presence of two reactive functional groups (a secondary amine and a carboxylic acid), a protecting group strategy is often essential to prevent unwanted side reactions during the synthesis of this compound. chemrxiv.orgacs.org

Amine Protecting Groups: The piperidine nitrogen must be protected during any reactions involving the carboxylic acid moiety (e.g., esterification or reduction). Common nitrogen protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). ajchem-a.comresearchgate.net

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). ajchem-a.com

Carboxylic Acid Protecting Groups: The carboxylic acid must be protected, typically as an ester, before performing reactions on the piperidine nitrogen, such as N-alkylation. Common ester protecting groups include:

Methyl or Ethyl Esters: Formed under standard Fischer esterification conditions (alcohol with a catalytic amount of acid). They are typically removed by saponification using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). acs.org

tert-Butyl Ester: Offers orthogonal protection as it is stable to base but can be cleaved under acidic conditions, similar to the Boc group. nih.gov

Benzyl Ester: Can be removed by hydrogenolysis, allowing for simultaneous deprotection if a Cbz group is also present. ajchem-a.com

The selection of an "orthogonal" protecting group strategy is crucial, allowing for the selective removal of one protecting group in the presence of another. ajchem-a.com For example, using a Boc group for the amine and a methyl ester for the acid allows for the selective deprotection of the acid with a base, leaving the Boc group intact for subsequent reactions, or vice versa.

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that could be applied to improve the efficiency, safety, and scalability of the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and potential for automation and scale-up. nih.gov The synthesis of piperidines, including N-alkylation and hydrogenation steps, has been successfully adapted to flow reactor systems, allowing for rapid optimization and production. organic-chemistry.orgprinceton.edu

Chemo-enzymatic Synthesis: Biocatalysis provides a green and highly selective alternative to traditional chemical methods. Enzymes, such as amine oxidases and ene-imine reductases, can be used in cascade reactions for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidine derivatives. nih.gov This approach is particularly valuable for the synthesis of chiral analogues of the target compound.

Modern Catalytic Methods:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding pre-functionalization steps. Photoredox-catalyzed α-amino C-H arylation of piperidines has been demonstrated, offering a novel way to introduce substituents. researchgate.netresearchgate.netchemrxiv.org Palladium-catalyzed C(sp³)–H arylation at unactivated positions of piperidines has also been achieved using directing groups. ajchem-a.com While not directly applicable to the synthesis of the title compound's backbone, these methods showcase advanced strategies for creating complex derivatives.

Metallaphotoredox Catalysis: This emerging field combines transition metal catalysis with photoredox catalysis to enable novel transformations. For instance, a copper metallaphotoredox system has been developed for the N-alkylation of various amines with alkyl halides under mild conditions, representing a modern alternative to classical alkylation methods. This could be applied to the crucial N-alkylation step in the synthesis.

Stereoselective Synthesis and Chiral Resolution Approaches

Achieving stereochemical control is paramount in medicinal chemistry. For piperidine derivatives, this is accomplished through asymmetric synthesis, which creates a specific stereoisomer, or through chiral resolution, which separates a mixture of enantiomers.

Asymmetric synthesis of substituted piperidines can be achieved by starting with enantiomerically pure building blocks, such as α-amino acids. researchgate.net For instance, chiral 2-substituted piperidine-4-carboxylic acids can be synthesized from N-Cbz amino acid derivatives. researchgate.net Other stereoselective methods include catalytic hydrogenation of pyridine precursors using chiral catalysts and diastereoselective cyclization reactions. nih.gov The use of iridium(III)-catalyzed hydrogen transfer reactions, for example, enables the highly enantioselective synthesis of C4-substituted piperidines. nih.gov

Chiral resolution is an alternative strategy for obtaining enantiomerically pure compounds. This often involves the use of enzymes, which can selectively react with one enantiomer in a racemic mixture. Lipases are commonly used for the kinetic resolution of piperidine derivatives. acs.org This can be done through:

Enzymatic Acylation: A racemic alcohol or amine is treated with an acylating agent in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer. acs.org

Enzymatic Hydrolysis: A racemic ester is treated with a lipase in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, allowing for separation from the unreacted ester. nih.gov

For example, the enzymatic kinetic resolution of piperidine atropisomers has been successfully used in the synthesis of intermediates for pharmaceutical agents. acs.org Lipases such as Toyobo LIP-300 have been shown to be effective in the isobutyrylation of one enantiomer of a piperidine derivative, which is then easily separated from the unwanted enantiomer. acs.org

Table 1: Approaches to Stereoselective Synthesis and Chiral Resolution

Method Description Key Reagents/Catalysts Typical Outcome Reference Asymmetric Synthesis Construction of a single stereoisomer from chiral or prochiral precursors. Chiral amino acids, Chiral catalysts (e.g., Iridium, Rhodium complexes) High enantiomeric or diastereomeric excess. [3, 4] Enzymatic Kinetic Resolution (Acylation) Selective acylation of one enantiomer in a racemic mixture of amines or alcohols. Lipases (e.g., Toyobo LIP-300), Acylating agent (e.g., trifluoroethyl isobutyrate) Separation of an acylated enantiomer from an unreacted one. mdpi.com Enzymatic Kinetic Resolution (Hydrolysis) Selective hydrolysis of one enantiomer in a racemic mixture of esters. Lipases, Pig liver esterase Separation of a carboxylic acid enantiomer from an unreacted ester. acs.org Chemical Resolution Formation of diastereomeric salts using a chiral resolving agent. Chiral acids (e.g., d-10-camphorsulfonic acid, N-acetyl-l-leucine) Separation of diastereomers by crystallization. acs.org

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. The piperidine scaffold is well-suited for this approach, allowing for systematic modifications at its various functional groups. In this methodology, the core scaffold is first attached to a solid support (resin), enabling the use of excess reagents and simplified purification by filtration and washing. mdpi.com

The synthesis typically begins by immobilizing a protected piperidine derivative, often through the carboxylic acid group, onto a resin like Wang resin or Rink amide MBHA resin. mdpi.com Once anchored, the protecting groups on the piperidine nitrogen or other functionalities can be removed, and a diverse range of building blocks can be introduced through iterative coupling reactions. For example, the secondary amine of the piperidine ring can be functionalized via acylation or reductive amination, and the carboxylic acid can be coupled with various amines to form a library of amides. This strategy has been successfully applied to generate libraries from scaffolds like 4-phenyl-2-carboxy-piperazine. nih.govacs.org

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a safe, scalable, and efficient alternative to traditional batch processing for synthesizing fine chemicals and active pharmaceutical ingredients. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities.

The synthesis of functionalized piperidines has been successfully adapted to continuous flow systems. For instance, a practical flow protocol for the rapid synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, affording products in high yield and diastereoselectivity within minutes. tulane.eduacs.org Flow chemistry is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates. The technology enables the seamless integration of multiple reaction steps, minimizing the need for isolation and purification of intermediates. mdpi.com

Derivatization and Functionalization Strategies of the Core Scaffold

The this compound molecule possesses three distinct functional domains amenable to chemical modification: the piperidine nitrogen, the carboxylic acid group, and the acetamide side chain. This allows for extensive derivatization to explore structure-activity relationships.

Modifications at the Piperidine Nitrogen (N-1)

The secondary amine at the N-1 position of the piperidine ring is a key site for functionalization. Common modifications include N-alkylation and N-acylation.

N-Alkylation: This can be achieved through reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is highly versatile for introducing a wide range of substituents. nih.gov

N-Acylation: The piperidine nitrogen can be readily acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids in the presence of activating agents like EDC/DMAP. nih.govnih.gov This reaction forms a stable amide bond and is fundamental in peptide synthesis and the creation of various bioactive molecules.

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C-4 position is another versatile handle for derivatization. Its primary transformations involve the formation of esters and amides.

Esterification: The carboxylic acid can be converted to an ester, most commonly through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. libretexts.orgopenstax.org This reaction is reversible, and conditions can be optimized to favor ester formation. openstax.org

Amide Formation: The formation of an amide bond is one of the most important transformations. This is typically achieved by activating the carboxylic acid with a coupling reagent (e.g., HATU, HOBt/DIC) and then reacting it with a primary or secondary amine. libretexts.org This reaction is central to the synthesis of peptides and other complex organic molecules.

Table 2: Common Derivatization Reactions of the Piperidine-4-Carboxylic Acid Scaffold

Functional Group Reaction Type Typical Reagents Product Reference Piperidine Nitrogen (N-1) N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃ Tertiary Amine acs.org N-Acylation Acid Chloride or Carboxylic Acid + Coupling Agent (EDC) Tertiary Amide Carboxylic Acid (C-4) Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Ester [22, 31] Amide Formation Amine, Coupling Agent (e.g., HATU, DIC) Amide Acetamide Side Chain Hydrolysis Strong Acid/Base, Heat Carboxylic Acid General Knowledge Reduction LiAlH₄ or BH₃ Primary Amine General Knowledge

Derivatization of the Acetamide Side Chain

The primary amide of the acetamide side chain offers further opportunities for modification, although these transformations can be more challenging and may require harsh conditions.

Hydrolysis: The amide can be hydrolyzed back to a carboxylic acid under strong acidic or basic conditions, which would yield 1-(carboxymethyl)piperidine-4-carboxylic acid.

Reduction: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), can reduce the primary amide to a primary amine, yielding 1-(2-aminoethyl)piperidine-4-carboxylic acid.

N-Acylation/Alkylation: While less common for primary amides compared to amines, the amide nitrogen can potentially undergo acylation or alkylation under specific conditions, though this can be difficult to achieve selectively.

The derivatization of amino acids for analytical purposes, such as through silylation with reagents like MTBSTFA or acylation, provides a framework for potential reactions that could be adapted to modify the acetamide group or the entire molecule for specific applications. sigmaaldrich.comnih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of its molecular framework.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. optica.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal all the proton-proton coupling networks within the molecule. Key expected correlations would include those between the axial and equatorial protons on each carbon of the piperidine (B6355638) ring (geminal couplings) and between protons on adjacent carbons (vicinal couplings). This would allow for the complete assignment of the piperidine ring spin system, from the protons at C2/C6 to those at C3/C5 and the proton at C4.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal in the piperidine ring to its corresponding carbon atom (C2, C3, C4, C5, C6). It would also show correlations for the N-CH₂-C=O methylene (B1212753) group and the CαH of the carboxylic acid moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons of the N-CH₂ group to the piperidine C2 and C6 carbons, as well as to the amide carbonyl carbon, thus confirming the N-alkylation site. Correlations from the piperidine protons at C3/C5 to the C4-carboxylic acid carbon would solidify the substitution pattern.

The analysis of coupling constants from the ¹H NMR spectrum, aided by these 2D techniques, can also provide conformational information, suggesting the piperidine ring likely adopts a stable chair conformation with the bulky carboxylic acid group in the equatorial position to minimize steric hindrance. nih.goviucr.org

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Amide C=O | ~175 | - | N-CH₂ |

| N-CH₂ | ~60 | ~3.2 | Amide C=O, Piperidine C2/C6 |

| Piperidine C2/C6 | ~53 | Axial: ~2.8, Equatorial: ~3.5 | N-CH₂, Piperidine C3/C5 |

| Piperidine C3/C5 | ~28 | Axial: ~1.8, Equatorial: ~2.1 | Piperidine C2/C6, Piperidine C4 |

| Piperidine C4 | ~42 | ~2.5 | Carboxyl C=O, Piperidine C3/C5 |

| Carboxyl C=O | ~180 | ~12 (exchangeable) | Piperidine C4, Piperidine C3/C5 |

In the solid state, molecules are in a fixed orientation, which can be studied using solid-state NMR (SSNMR). This technique is particularly useful for characterizing crystalline forms (polymorphs) and understanding intermolecular interactions like hydrogen bonding. nih.gov For a molecule with carboxylic acid and amide groups, SSNMR can provide precise information on the local environment of specific atoms. ox.ac.ukacs.org

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would reveal distinct signals for each carbon, with chemical shifts potentially differing from the solution state due to crystal packing effects. Furthermore, ¹⁵N and ¹⁴N SSNMR could be employed to probe the nitrogen environments of the piperidine ring and the primary amide, yielding data on nitrogen quadrupolar coupling constants which are highly sensitive to the local hydrogen-bonding network. nih.govresearchgate.net This can help differentiate between polymorphs that may have different hydrogen-bonding arrangements. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For C₈H₁₄N₂O₃, the expected exact mass of the molecular ion [M+H]⁺ would be used to confirm its composition.

Beyond exact mass, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that serve as a structural fingerprint. The fragmentation of this compound would likely proceed through several predictable pathways based on the functional groups present. miamioh.edu

Common fragmentation modes for such piperidine derivatives include:

Alpha-cleavage: The bond adjacent to the piperidine nitrogen is prone to cleavage, leading to the loss of the N-substituent or fragmentation of the ring itself. miamioh.edu

Loss of the side chain: Cleavage of the N-CH₂ bond can result in a fragment corresponding to the piperidine-4-carboxylic acid cation.

Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation pathway.

Loss of the acetamide (B32628) group: Fragmentation can lead to the loss of the entire CH₂CONH₂ moiety.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 187.1026 | [C₈H₁₅N₂O₃]⁺ | [M+H]⁺ (Protonated Molecular Ion) |

| 169.0921 | [C₈H₁₃N₂O₂]⁺ | Loss of H₂O |

| 143.0761 | [C₆H₁₁N₂O₂]⁺ | Loss of CO₂ from [M+H]⁺ |

| 130.0863 | [C₆H₁₂NO₂]⁺ | Loss of CH₂CONH₂ |

| 84.0808 | [C₅H₁₀N]⁺ | Ring fragmentation via α-cleavage |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline form. This technique would allow for the precise determination of all bond lengths, bond angles, and torsion angles. For this compound, an X-ray structure would confirm the expected chair conformation of the piperidine ring and establish the relative orientation of the substituents. nih.goviucr.org

Crucially, this analysis would reveal the intricate network of intermolecular interactions that govern the crystal packing. Hydrogen bonds involving the carboxylic acid proton, the carbonyl oxygen, the amide N-H protons, and the piperidine nitrogen atom would be clearly mapped. Understanding this hydrogen-bonding network is key to explaining the compound's physical properties, such as melting point and solubility. Studies on similar piperidine carboxylic acids have shown the importance of such hydrogen-bonding interactions in creating stable crystal lattices. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong, characteristic absorption bands. A broad band in the 2500-3300 cm⁻¹ region would be indicative of the O-H stretch of a hydrogen-bonded carboxylic acid. rsc.org The N-H stretching vibrations of the primary amide would likely appear as two distinct peaks around 3200-3400 cm⁻¹. libretexts.org The carbonyl (C=O) stretching region is particularly informative; a strong band around 1700-1730 cm⁻¹ would correspond to the carboxylic acid C=O, while the amide I band (primarily C=O stretch) would appear around 1650-1680 cm⁻¹. oregonstate.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, C-C and C-N bond vibrations within the piperidine ring often give rise to strong Raman signals, which can be weak in the IR spectrum. This makes the combination of both techniques powerful for a comprehensive vibrational analysis. researchgate.net Shifts in the positions of these vibrational bands can also provide evidence of intermolecular hydrogen bonding. rsc.org

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Primary Amide | 3400-3200 (two bands) | Weak |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | Weak |

| C-H Stretch | Aliphatic | 2950-2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1730-1700 | Medium |

| C=O Stretch (Amide I) | Primary Amide | 1680-1650 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1640-1600 | Weak |

| C-N Stretch | Piperidine/Amide | 1250-1020 | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced—for instance, through substitution at the C2, C3, C5, or C6 positions of the piperidine ring—chiroptical techniques would become indispensable for stereochemical analysis. nih.gov

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov For a chiral derivative of the title compound, the carbonyl groups of the amide and carboxylic acid functions would act as chromophores. The sign and intensity of their corresponding Cotton effects in the ECD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. psu.edu By comparing experimental ECD spectra with those predicted by quantum-chemical calculations for different stereoisomers, the absolute configuration of the chiral derivative could be unambiguously determined. cas.cz

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations (e.g., DFT, Ab Initio)

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to describe the electronic structure of the molecule, from which numerous properties can be derived.

DFT studies can elucidate the electronic characteristics of 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid. By calculating the distribution of electrons, it is possible to identify regions of high and low electron density, which are crucial for predicting how the molecule will interact with other chemical species. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more reactive nih.gov. For instance, the HOMO is often localized on electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack.

These calculations can also generate electrostatic potential maps, which visualize the charge distribution and are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for the molecule's behavior in a biological system researchgate.net.

Table 1: Predicted Electronic Properties from Quantum Mechanical Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO Energy | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Electron Density | Identifies electron-rich and electron-poor regions. |

A significant application of QM calculations is the prediction of spectroscopic properties. DFT methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra) d-nb.inforesearchgate.net. By calculating the magnetic shielding of each nucleus in the molecule, theoretical NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecule's structure or to help in the interpretation of complex experimental spectra d-nb.info. The accuracy of these predictions can be very high, often with deviations of less than 1-2 ppm for ¹³C NMR d-nb.info.

Table 2: Predicted Spectroscopic Data from Quantum Mechanical Calculations

| Spectroscopic Data | Application |

|---|---|

| ¹H NMR Chemical Shifts | Aids in the assignment of proton signals in experimental spectra. |

| ¹³C NMR Chemical Shifts | Helps in the structural elucidation by identifying the chemical environment of carbon atoms d-nb.inforesearchgate.net. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational flexibility and behavior in different environments over time nih.govmdpi.com.

The piperidine (B6355638) ring in this compound can exist in different conformations, such as the chair and boat forms. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them researchgate.netnih.gov. This is crucial as the three-dimensional shape of the molecule dictates its biological activity. The flexibility of the side chains, the (2-amino-2-oxoethyl) group and the carboxylic acid group, can also be assessed, providing insights into how the molecule might adapt its shape to bind to a biological target nih.gov.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water researchgate.netnih.gov. These simulations can reveal how the solvent affects the molecule's conformation and dynamics. For instance, the formation of hydrogen bonds between the molecule's amide and carboxylic acid groups and water molecules can stabilize certain conformations researchgate.net. Understanding the solution-phase behavior is essential for predicting the molecule's properties in a physiological environment.

Molecular Docking and Ligand-Target Interaction Prediction (In silico studies focusing on binding modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might bind to a specific protein target nih.gov.

These in silico studies can identify potential binding sites on a protein and predict the binding affinity of the ligand. The results of docking simulations can provide detailed information about the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex nih.govresearchgate.net. This information is invaluable for understanding the mechanism of action of a potential drug molecule and for guiding the design of more potent and selective analogs. For example, a derivative of this compound, N-(2-aminoethyl)piperidine-4-carboxamide, has been explored as a scaffold for kinase inhibitors using molecular docking to understand its interaction with targets like VEGFR-2, ERK-2, and Abl-1 nih.gov.

Table 3: Information Derived from Molecular Docking Studies

| Information | Relevance |

|---|---|

| Binding Pose | Predicts the orientation of the ligand in the protein's active site. |

| Binding Affinity | Estimates the strength of the interaction between the ligand and the target. |

| Key Interactions | Identifies the specific amino acid residues involved in binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical exploration)

A theoretical exploration into the Quantitative Structure-Activity Relationship (QSAR) of this compound and its derivatives can provide valuable insights into the structural requirements for a hypothetical biological activity. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific experimental data for this compound is not available in the public domain, a hypothetical QSAR study can be conceptualized based on established methodologies.

For a theoretical QSAR study, a dataset of hypothetical derivatives of this compound would be created by modifying specific structural features. For instance, substitutions could be made on the piperidine ring, the amide group, or the carboxylic acid group. The biological activity of these hypothetical compounds against a selected target would be predicted or assumed.

A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, etc. nih.gov

3D Descriptors: Molecular shape and size descriptors, steric parameters (e.g., Verloop sterimol parameters).

Physicochemical Descriptors: Lipophilicity (logP), molar refractivity (MR), polarizability, and electronic descriptors (e.g., Hammett constants).

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Several statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov

The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques. nih.gov Internal validation methods include leave-one-out (LOO) cross-validation, while external validation involves predicting the activity of a set of compounds that were not used in the model development.

A hypothetical QSAR model for a series of analogs of this compound might reveal that specific steric and electronic features are crucial for activity. For example, the presence of a hydrogen bond donor at a particular position on the piperidine ring could be positively correlated with the activity, while a bulky substituent at another position might be detrimental.

Hypothetical QSAR Data Table

| Compound | Hypothetical Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area (Ų) |

| This compound | 5.2 | -1.5 | 200.23 | 96.7 |

| Analog 1 | 2.8 | -1.2 | 214.26 | 96.7 |

| Analog 2 | 8.1 | -1.8 | 214.26 | 105.9 |

| Analog 3 | 1.5 | -0.9 | 228.29 | 96.7 |

| Analog 4 | 12.5 | -2.1 | 228.29 | 115.1 |

Hypothetical QSAR Model Equation (MLR)

pIC50 = 0.5 * LogP - 0.02 * Molecular Weight + 0.01 * Polar Surface Area + 2.5

This hypothetical model suggests that higher lipophilicity and a larger polar surface area might contribute positively to the biological activity, while an increase in molecular weight could be unfavorable. Such a model, if validated, could guide the design of new, more potent derivatives.

Prediction of Chemical Reactions and Reaction Mechanisms

The chemical reactivity of this compound can be predicted using computational chemistry methods. The molecule possesses several reactive sites, including the secondary amine of the piperidine ring (after potential N-dealkylation), the carboxylic acid group, and the primary amide group. Theoretical modeling can help elucidate the mechanisms of reactions involving these functional groups.

Reactions at the Carboxylic Acid Group:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can undergo esterification. The reaction mechanism would involve the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol and subsequent elimination of water.

Amide Formation: The carboxylic acid can be coupled with an amine to form a new amide bond. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then attacked by the amine.

Reactions at the Amide Group:

Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) under acidic or basic conditions. The mechanism in acidic conditions involves the protonation of the carbonyl oxygen, followed by the attack of water. Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Reactions involving the Piperidine Ring:

While the piperidine nitrogen is tertiary and substituted, reactions involving the ring itself are also conceivable, though they may require more forcing conditions.

A plausible synthetic route to obtain piperidine derivatives is through multi-component reactions. researchgate.net For instance, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been reported for the synthesis of densely substituted piperidines. researchgate.net Such synthetic strategies could potentially be adapted for the further functionalization of the this compound scaffold.

Predicted Reaction Energetics (Hypothetical Data)

| Reaction | Reactant(s) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Esterification | This compound + Methanol | Methyl 1-(2-amino-2-oxoethyl)piperidine-4-carboxylate | 15.2 | -5.8 |

| Amide Coupling | This compound + Benzylamine | N-benzyl-1-(2-amino-2-oxoethyl)piperidine-4-carboxamide | 12.5 | -8.1 |

| Amide Hydrolysis (Acidic) | This compound + H3O+ | 1-(Carboxymethyl)piperidine-4-carboxylic acid + NH4+ | 20.1 | -12.3 |

These hypothetical energetic data, which could be calculated using methods like Density Functional Theory (DFT), provide insights into the feasibility and kinetics of these reactions. A lower activation energy suggests a faster reaction rate.

Molecular and Biochemical Investigations of Biological Interactions Pre Clinical and in Vitro Focus

Target Identification and Validation Approaches

The initial step in characterizing a novel compound involves identifying its molecular targets. Techniques such as affinity proteomics and the use of chemical probes are standard methodologies for this purpose. However, no studies have been published that apply these or similar approaches to identify the protein or nucleic acid binding partners of 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid.

Mechanistic Studies of Molecular Action

Understanding how a compound exerts its effects at a molecular level is crucial. This typically involves detailed enzyme kinetics or receptor binding affinity studies. To date, there is no available data on the inhibitory or activatory effects of this compound on any specific enzyme, nor have any receptor binding affinities been reported.

Investigation of Biological Activity in Model Systems

The biological effects of a compound are typically assessed using a variety of model systems.

In vitro Cellular Assays

Cell-based studies are fundamental to determining a compound's potential therapeutic or toxic effects. There are no published reports of this compound being tested in any cell line-based studies or functional assays to assess its impact on cell viability, proliferation, signaling, or other cellular functions.

Biochemical Pathway Modulation and Signaling Studies

Investigating how a compound affects specific biochemical pathways provides insight into its mechanism of action. Currently, there is no evidence to suggest that this compound modulates any known signaling pathways.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis and Evaluation

Structure-activity relationship (SAR) studies involve synthesizing and testing analogs of a lead compound to understand which chemical features are essential for its activity. While the broader class of piperidine (B6355638) derivatives has been the subject of extensive SAR studies for various biological targets, there are no specific SAR studies centered on this compound. nih.gov The synthesis of analogs and their subsequent evaluation would be a critical step in any future drug discovery program involving this scaffold.

Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

Information not found in the search results.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds. For a polar molecule like 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid, specific chromatographic approaches are required to achieve adequate retention and resolution.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized compounds and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is typically employed for polar analytes. Given the compound's structure, which includes a carboxylic acid and a tertiary amine, controlling the mobile phase pH is critical to achieve reproducible retention and symmetrical peak shapes.

A typical RP-HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of an aqueous buffer or acidified water and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acid, such as formic acid or trifluoroacetic acid, serves to suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the nonpolar stationary phase. Detection can be challenging due to the absence of a significant UV-absorbing chromophore; therefore, detection at low wavelengths (e.g., 200-215 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | 4.5 minutes |

This method allows for the separation of the target compound from nonpolar impurities and starting materials. Quantification is achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.

For the analysis of this compound in complex matrices, such as in vitro metabolic stability assays, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. The LC conditions are often similar to those used in HPLC, optimized for compatibility with the mass spectrometer interface.

Electrospray ionization (ESI) is the preferred ionization technique for this polar molecule. Analysis in positive ion mode (ESI+) would be effective due to the presence of the tertiary amine in the piperidine (B6355638) ring, which is readily protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) is then used for structural confirmation and metabolite identification by fragmenting the precursor ion and analyzing the resulting product ions. Common metabolic transformations in non-human systems (e.g., liver microsomes) could include hydroxylation of the piperidine ring or hydrolysis of the amide group.

Table 2: Hypothetical Mass Spectrometry Data for Metabolite Identification

| Compound | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Putative Identification |

|---|---|---|---|

| Parent Compound | 187.11 | 170.1 (Loss of NH₃), 142.1 (Loss of CONH₂), 124.1 (Loss of CONH₂ and H₂O) | This compound |

| Metabolite 1 | 203.11 | 186.1 (Loss of NH₃), 158.1 (Loss of CONH₂) | Hydroxylated Parent Compound |

| Metabolite 2 | 188.09 | 171.1 (Loss of NH₃), 144.1 (Loss of CO) | Amide Hydrolysis Product |

This targeted analysis allows for the detection and quantification of the parent compound and its metabolites at very low concentrations, providing critical data in drug discovery and development research. researchgate.net

The structure of this compound, as named, is achiral. The carbon atom at the 4-position of the piperidine ring is bonded to four groups: a hydrogen atom, a carboxylic acid group, and two identical carbon pathways within the ring (-CH₂-N- and -CH₂-CH₂-). Therefore, it does not have a stereocenter and cannot exist as enantiomers.

However, if a chiral derivative were to be synthesized, or if the analysis of a related chiral compound were necessary, chiral chromatography would be the method of choice. nih.gov This technique is essential for separating enantiomers, which have identical physical and chemical properties in an achiral environment but often exhibit different pharmacological activities. nih.gov Chiral separation can be achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times. nih.gov

Table 3: Exemplary Chiral HPLC Method for a Related Chiral Piperidine Analog

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Hypothetical Retention Time (R-enantiomer) | 10.2 minutes |

| Hypothetical Retention Time (S-enantiomer) | 12.5 minutes |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of polar and charged molecules like amino acids and their derivatives. nih.gov For this compound, which is zwitterionic, the pH of the background electrolyte (BGE) is the most critical parameter for separation.

In a low pH BGE (e.g., pH 2.5), the carboxylic acid group is protonated (neutral), while the tertiary amine is protonated (positive charge), resulting in the compound migrating as a cation. In a high pH BGE (e.g., pH 9.0), the carboxylic acid is deprotonated (negative charge) and the tertiary amine is neutral, causing it to migrate as an anion. This pH-dependent mobility allows for fine-tuning the separation from other components in a mixture. Detection is typically performed using UV-Vis spectrophotometry.

Table 4: Potential Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Voltage | 20 kV |

| Temperature | 25°C |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

CE offers advantages of high resolution, short analysis times, and minimal sample and solvent consumption.

Advanced Titrimetric Methods for Acid-Base Characterization

Potentiometric titration is a robust and accurate method for determining the pKa values and assessing the purity of ionizable compounds. For this compound, this technique can be used to characterize its two ionizable groups: the carboxylic acid and the protonated tertiary amine.

The analysis involves dissolving a precisely weighed amount of the compound in water and titrating it with a standardized solution of a strong base (e.g., NaOH). A titration with a strong acid (e.g., HCl) would also be performed. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The curve for this compound would exhibit two inflection points corresponding to the pKa of the carboxylic acid (typically in the range of 3-5) and the pKa of the conjugate acid of the piperidine nitrogen (typically in the range of 9-11). The amount of titrant required to reach the equivalence points can be used to calculate the compound's purity with high precision.

Table 5: Hypothetical Acid-Base Properties

| Parameter | Predicted Value | Method |

|---|---|---|

| pKa₁ (Carboxylic Acid) | ~ 4.0 | Potentiometric Titration |

| pKa₂ (Piperidine N) | ~ 9.5 | Potentiometric Titration |

| Isoelectric Point (pI) | ~ 6.75 | Calculated: (pKa₁ + pKa₂)/2 |

Development of Robust Analytical Methods for Research Matrices

Developing a robust analytical method for quantifying this compound in complex research matrices (e.g., reaction mixtures, buffers) is crucial for reliable data generation. Method development and validation should follow established guidelines to ensure the method is fit for its intended purpose.

The process begins with selecting the appropriate technique, often LC-MS/MS for its selectivity and sensitivity. Key steps include:

Optimization of LC Separation: Screening different columns, mobile phase compositions (pH, organic modifier), and gradient profiles to achieve optimal retention, peak shape, and resolution from matrix components.

Optimization of MS Detection: Tuning ESI source parameters and collision energies to maximize the signal for the parent compound and a specific, stable product ion for Selected Reaction Monitoring (SRM).

Sample Preparation: Developing a sample cleanup procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the matrix and concentrate the analyte.

Method Validation: A comprehensive validation is performed to assess linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness (tolerance to small, deliberate changes in method parameters).

Table 6: Summary of Method Validation Parameters and Typical Criteria

| Parameter | Description | Acceptance Criterion |

|---|---|---|

| Linearity | Establishes the relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured values to the true value. | Recovery of 80-120% at different concentrations. |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

| LOQ | Lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | RSD of results should remain within acceptable limits. |

A fully validated method ensures that the data generated is accurate, reliable, and reproducible, which is fundamental for any scientific research involving the quantification of this compound.

Potential Research Applications and Future Directions

Utility as a Building Block in Complex Organic Synthesis

The bifunctional nature of 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid makes it a potentially valuable building block for the synthesis of more complex molecules. The carboxylic acid and the amide functionalities can be selectively modified, and the piperidine (B6355638) nitrogen offers a point for further substitution.

Piperidine-4-carboxylic acid derivatives are widely used as intermediates in the synthesis of a variety of complex organic molecules. nbinno.comresearchgate.net The carboxylic acid can be converted to esters, amides, or other functional groups, while the piperidine nitrogen can participate in N-alkylation or N-arylation reactions. The presence of the N-(2-amino-2-oxoethyl) substituent in the target compound offers an additional handle for chemical modification, potentially allowing for the construction of intricate molecular architectures.

For instance, similar N-substituted piperidine-4-carboxylic acids are used in multi-step syntheses to create compounds with specific biological activities. nbinno.com The synthesis of such building blocks often involves well-established synthetic routes, which could be adapted for the large-scale production of this compound. chemicalbook.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Piperidine Nitrogen | N-Alkylation, N-Arylation, Acylation | Tertiary Amines, N-Aryl Piperidines, N-Acyl Piperidines |

| Amide | Hydrolysis, Dehydration | Carboxylic Acid, Nitrile |

Application in Chemical Biology as a Molecular Probe

The piperidine scaffold is a common feature in molecules designed as molecular probes to investigate biological systems. nbinno.com The structural characteristics of this compound, such as its polarity and hydrogen bonding capabilities, could be exploited in the design of such probes.

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to either the carboxylic acid or the amide, this compound could be transformed into a tool for studying protein-ligand interactions, cellular imaging, or target identification. The piperidine ring can serve as a rigid scaffold to present the reporter group and a pharmacophore in a defined orientation.

Contribution to the Understanding of Structure-Activity Relationships in Piperidine Chemistry

The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov The piperidine scaffold is a frequent subject of SAR studies due to its prevalence in bioactive molecules. amanote.com

Systematic modifications of this compound could provide valuable insights into the SAR of N-substituted piperidine-4-carboxylic acids. For example, altering the length and nature of the N-substituent, or modifying the carboxylic acid and amide groups, would help to elucidate the structural requirements for interaction with a specific biological target. Such studies contribute to a deeper understanding of how the piperidine scaffold can be utilized to achieve desired pharmacological properties. nih.gov

Exploration in Non-Biomedical Fields (e.g., Material Science, Catalysis)

While the primary applications of piperidine derivatives are in the pharmaceutical sciences, their unique properties also make them of interest in other fields. ijnrd.org In material science, piperidine-containing polymers have been explored for various applications. The incorporation of piperidine moieties can influence the physical and chemical properties of materials, such as their thermal stability and solubility. biosynce.com For instance, piperidine can be used as a curing agent for epoxy resins and as a chain extender in the synthesis of polyurethanes. biosynce.com

Identification of Gaps in Current Knowledge and Emerging Research Avenues

The most significant gap in the current knowledge is the lack of specific research on this compound itself. While the broader class of piperidine derivatives is well-studied, this particular compound has not been the subject of extensive investigation.

Emerging research avenues could include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce the compound in high purity.

Biological Screening: A comprehensive screening of the compound against a wide range of biological targets to identify potential therapeutic applications.

SAR Studies: Systematic derivatization of the compound to explore its structure-activity relationships.

Computational Modeling: The use of computational methods to predict the compound's properties and potential interactions with biological targets.

Broader Implications for the Design of New Chemical Entities

The piperidine scaffold is a cornerstone in the design of new chemical entities (NCEs). researchgate.netresearchgate.net Its conformational properties allow for the precise positioning of functional groups in three-dimensional space, which is critical for achieving high-affinity and selective interactions with biological targets.

The exploration of less-common substitution patterns on the piperidine ring, such as that found in this compound, can lead to the discovery of novel chemical space with unique pharmacological properties. The combination of a carboxylic acid and an N-acetamide substituent provides a unique set of physicochemical properties that could be advantageous for targeting specific classes of proteins or for improving the pharmacokinetic profile of a drug candidate. The continued investigation of diverse piperidine derivatives will undoubtedly contribute to the development of new and improved therapeutics. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Acetylation : Reacting piperidine-4-carboxylic acid derivatives with acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to introduce the acetyl group .

- Hydrolysis : Converting ester intermediates (e.g., ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) to carboxylic acids using aqueous NaOH, followed by acidification with HCl to precipitate the product (yield: ~88%) .

- Substitution : Modifying the amino-oxoethyl side chain through nucleophilic substitution or reductive amination, as seen in structurally similar piperidine derivatives .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions. For example, H NMR signals at δ 2.36–4.31 ppm correspond to piperidine protons, while aromatic protons appear at δ 7.49–8.09 ppm in sulfonamide derivatives .

- IR Spectroscopy : Peaks at 1687 cm (C=O stretch) and 3259–3359 cm (N-H/O-H stretches) validate functional groups .

- HPLC-MS : To assess purity and molecular weight (e.g., m/z 313 for [M+H]+ in carboxamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY or HSQC) to confirm ambiguous proton-carbon correlations .

- X-ray Crystallography : For absolute configuration determination, particularly when stereocenters are present (e.g., in chiral piperidine derivatives) .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies using this compound as a scaffold?

- Methodological Answer :

- Core Modifications : Introduce substituents at the piperidine nitrogen (e.g., sulfonamide, acetyl groups) or the carboxylic acid moiety to probe binding affinity. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives showed enhanced carbonic anhydrase inhibition .

- Bioisosteric Replacement : Replace the oxoethyl group with bioisosteres (e.g., oxazole, chromenone) to improve metabolic stability, as demonstrated in analogs like 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid .

- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) and validate via mutagenesis assays .

Q. How can reaction conditions be optimized for the hydrolysis of ester precursors to maximize carboxylic acid yield?

- Methodological Answer :

- Catalyst Screening : Test alkaline conditions (NaOH vs. KOH) and solvent systems (e.g., EtOH/water) to minimize side reactions. Optimal conditions for related compounds involve 5N NaOH in EtOH/water (1:1 v/v) at 25°C for 24 hours .

- Acid Selection : Use HCl instead of HSO for acidification to avoid sulfonation side products .

- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity carboxylic acid (reported purity: ≥95%) .

Q. What methodologies are recommended for evaluating the compound's interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) between the compound and target proteins immobilized on sensor chips .

- Cell-Based Assays : Use luciferase reporters or calcium flux assays to assess functional modulation in pathways like GPCR signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.